
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Dehydronifedipin wird durch oxidative Biotransformation von Nifedipin synthetisiert. Dieser Prozess beinhaltet die Wirkung von Cytochrom-P450-Enzymen, insbesondere CYP3A4 und CYP3A5 . Die Reaktionsbedingungen erfordern typischerweise das Vorhandensein dieser Enzyme und geeigneter Kofaktoren, um den Oxidationsprozess zu erleichtern.
Industrielle Produktionsmethoden: Die industrielle Produktion von Dehydronifedipin folgt ähnlichen Prinzipien wie seine Laborsynthese. Der Prozess beinhaltet die kontrollierte Oxidation von Nifedipin unter bestimmten Bedingungen, die die effiziente Umwandlung in Dehydronifedipin gewährleisten. Dies kann die Verwendung von Bioreaktoren beinhalten, die mit den notwendigen Enzymen und Kofaktoren ausgestattet sind, um die Ausbeute und Reinheit des Produkts zu optimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dehydronifedipin unterliegt hauptsächlich Oxidationsreaktionen. Die Verbindung entsteht durch den oxidativen Metabolismus von Nifedipin, der die Addition von Sauerstoffatomen an das Molekül beinhaltet .
Häufige Reagenzien und Bedingungen: Die wichtigsten Reagenzien, die an der Bildung von Dehydronifedipin beteiligt sind, sind die Cytochrom-P450-Enzyme CYP3A4 und CYP3A5. Diese Enzyme erleichtern den Oxidationsprozess unter physiologischen Bedingungen .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Oxidation von Nifedipin gebildet wird, ist Dehydronifedipin. Diese Verbindung behält die Grundstruktur von Nifedipin bei, aber mit zusätzlichen Sauerstoffatomen, die in das Molekül eingebaut sind .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C17H16N2O6
- Molecular Weight : 344.32 g/mol
- IUPAC Name : Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
- CAS Number : 67035-22-7
The chemical structure consists of a pyridine ring substituted with two methyl groups and a nitrophenyl group, contributing to its unique properties and biological activities.
Anticancer Activity
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate has been investigated for its potential as an anticancer agent. Research indicates that it can act against drug-resistant tumor cells. A patent (US5216172) outlines its effectiveness when used in combination with other anticancer agents such as vinca alkaloids and anthracyclins. The compound enhances the efficacy of these agents against tumors exhibiting multi-drug resistance .
Cardiovascular Research
This compound is structurally related to nifedipine, a well-known calcium channel blocker used in treating hypertension and angina. Studies have shown that derivatives of this compound exhibit similar pharmacological properties. They may help in regulating vascular smooth muscle contraction and thus have potential applications in cardiovascular therapies .
Synthetic Intermediate
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are synthesized for further modifications to create new compounds with enhanced biological activities .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of human breast cancer cells in vitro. The compound was found to induce apoptosis and cell cycle arrest at specific phases, suggesting its potential as a therapeutic agent against breast cancer .
Case Study 2: Cardiovascular Effects
In experimental models simulating hypertension, this compound exhibited dose-dependent vasodilatory effects. It was shown to decrease blood pressure effectively while maintaining heart rate stability, indicating its potential as a therapeutic option for managing hypertension .
Wirkmechanismus
Dehydronifedipine exerts its effects by inhibiting glucose uptake in cells. This action is mediated through its interaction with specific molecular targets involved in glucose transport . The compound’s mechanism of action is closely related to that of nifedipine, which blocks voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells . By preventing the entry of calcium ions into these cells, nifedipine reduces peripheral arterial vascular resistance and dilates coronary arteries, leading to decreased blood pressure and increased blood flow .
Vergleich Mit ähnlichen Verbindungen
Nifedipine: The parent compound from which dehydronifedipine is derived.
Nicardipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties to nifedipine.
Amlodipine: A third-generation dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.
Uniqueness: Dehydronifedipine is unique in that it is a metabolite of nifedipine, providing insights into the metabolic pathways and biotransformation of calcium channel blockers. Its ability to inhibit glucose uptake in cells distinguishes it from other similar compounds, making it a valuable tool in metabolic research .
Biologische Aktivität
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate, commonly known as a derivative of nifedipine, is a compound of significant interest due to its biological activity, particularly in cardiovascular pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16N2O6
- Molecular Weight : 344.32 g/mol
- CAS Number : 67035-22-7
- IUPAC Name : Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
This compound belongs to the class of 1,4-dihydropyridines , which are known for their calcium channel blocking activity. These compounds inhibit the influx of calcium ions () through voltage-gated calcium channels in cardiac and smooth muscle cells. This action leads to:
- Vasodilation : Relaxation of vascular smooth muscle, resulting in decreased blood pressure.
- Reduced Cardiac Workload : Lower myocardial oxygen demand, beneficial in conditions like angina.
Antihypertensive Effects
Research indicates that compounds within this class exhibit strong antihypertensive properties. A study comparing various derivatives demonstrated that asymmetrically substituted derivatives, including this compound, showed superior coronary vasodilation and antihypertensive activity compared to symmetrical counterparts .
Case Studies and Research Findings
- Calcium Antagonistic Activity :
-
Comparative Pharmacological Studies :
- In comparative studies involving various dihydropyridine derivatives, it was noted that the presence of the nitrophenyl group enhances the biological activity of these compounds. The specific compound under discussion was found to have a significant effect on lowering blood pressure in animal models .
- Clinical Implications :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of this compound?
The crystal structure can be resolved using X-ray crystallography with software like SHELX (SHELXS/SHELXL) for structure solution and refinement. Key steps include:
- Data collection : Use single-crystal diffraction to obtain intensity data (modern detectors preferred for accuracy).
- Structure solution : Apply direct methods (SHELXS) or dual-space algorithms (SHELXD) for phasing .
- Hydrogen placement : Implicitly model hydrogen atoms on carbon positions unless high-resolution data (<1.0 Å) allows explicit detection .
- Validation : Check for crystallographic R-factors (<5% for high-quality structures) and geometric irregularities (e.g., bond lengths, angles).
Q. How can the molecular geometry and electronic properties be computationally modeled?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level are standard for:
- Optimizing the ground-state geometry.
- Calculating electrostatic potential maps (to predict reactive sites).
- Simulating UV-Vis spectra (TD-DFT) to compare with experimental data.
Validate results against crystallographic coordinates (e.g., C1–C2 bond lengths from ) .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- FT-IR : Identify functional groups (e.g., nitrophenyl C–N stretches at ~1520 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
- NMR : Use deuterated DMSO or CDCl₃ to resolve methyl protons (δ 1.2–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- HPLC : Monitor purity (>98% via C18 columns with acetonitrile/water gradients) .
Advanced Research Questions
Q. How can photostability be assessed in solid-state formulations?
Use Fourier-transformed reflection-absorption infrared spectroscopy (FT-RAIRS) to track degradation under controlled UV exposure. Key parameters:
- Light source : Simulate daylight (e.g., 365 nm UV lamp).
- Sampling : Prepare thin films on reflective substrates (e.g., aluminum).
- Degradation markers : Monitor nitro group reduction (disappearance of 1520 cm⁻¹ peak) and ester hydrolysis (broadening of C=O stretches) .
Q. What analytical strategies resolve contradictions in pharmacokinetic data for this compound?
- Oxidative stabilization : Pre-treat samples with mild oxidants (e.g., H₂O₂) to convert labile dihydropyridine metabolites to stable pyridine derivatives before GC-MS analysis .
- Cross-validation : Compare results from LC-MS/MS (for intact compound) and GC-ECD (for oxidized derivatives) to address degradation artifacts .
Q. How can synthetic routes be optimized to minimize impurities like nitrosophenyl derivatives?
- Reaction monitoring : Use in-situ IR to detect intermediates (e.g., nitroso groups at ~1450 cm⁻¹).
- Catalytic control : Replace nitrobenzene with o-nitrobenzaldehyde in Hantzsch dihydropyridine synthesis to reduce side reactions .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) to separate dimethyl ester impurities (Rf ~0.3) .
Q. What computational methods predict interactions with biological targets (e.g., calcium channels)?
- Molecular docking : Use AutoDock Vina with crystal structures of L-type calcium channels (PDB: 6JP5). Focus on:
- Hydrogen bonding with carboxylate oxygens.
- π-π stacking between nitrophenyl and channel residues.
- MD simulations : Run 100-ns trajectories in CHARMM36 to assess binding stability (RMSD <2.0 Å) .
Q. Methodological Notes
Eigenschaften
IUPAC Name |
dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQHJQGNGLQJPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052347 | |
Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67035-22-7 | |
Record name | Dehydronifedipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67035-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067035227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxidized Nifedipine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEHYDRONIFEDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR3W8GT1C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | dehydronifedipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.